N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a benzodioxine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeDihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
It’s believed to metabolize mainly byhydroxylation of the phenyl ring in the N-phenylmorpholine moiety following the arene hydroxylation mechanism .
Biochemical Pathways
It’s suggested that the metabolism of similar compounds is mediated byCYP3A4 Cytochrome , which is involved in the oxidation of organic substances .
Pharmacokinetics
Similar compounds are known to undergo metabolism mainly byhydroxylation of the phenyl ring .
Result of Action
Biochemical Analysis
Biochemical Properties
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by human renal microsomes and recombinant CYP4A11 and 4F2, 4F3A, and 4F3B enzymes . This inhibition is significant as 20-HETE is involved in various physiological processes, including the regulation of blood pressure and kidney function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce infarct volume in ischemic stroke models by inhibiting the synthesis of 20-HETE, which is known to contribute to cerebral vasospasm . This indicates its potential therapeutic application in treating stroke and other related conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2, by binding to their active sites . This inhibition prevents the conversion of arachidonic acid to 20-HETE, thereby modulating various physiological processes. Additionally, it has been shown to interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to inhibit 20-HETE synthesis over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits 20-HETE synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism involves hydroxylation and other modifications that influence its bioavailability and activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution pattern influences its therapeutic effects and potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Morpholine Ring: The phenyl group is functionalized with a morpholine ring via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the phenyl ring.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholin-4-ylphenyl)guanidine
- N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate
Uniqueness
Compared to similar compounds, N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(14-1-6-17-18(13-14)25-12-11-24-17)20-15-2-4-16(5-3-15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUXVBOQQJFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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